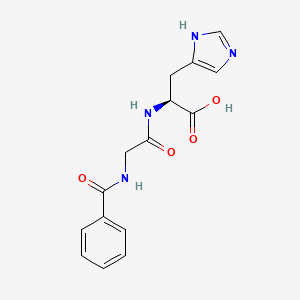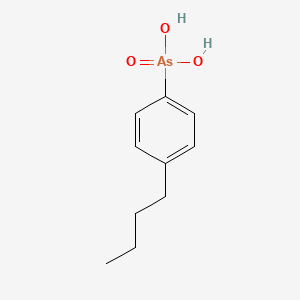
(4-Butylphenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butylphenyl)arsonic acid is an organoarsenic compound characterized by the presence of a butyl group attached to the para position of a phenyl ring, which is further bonded to an arsonic acid group. This compound belongs to the broader class of arsonic acids, which are defined as oxyacids where a pentavalent arsenic atom is bonded to two hydroxyl groups, a third oxygen atom (with a double bond), and an organic substituent . Arsonic acids are known for their toxicity and potential carcinogenicity, making them significant in various scientific and industrial contexts .
Vorbereitungsmethoden
The synthesis of (4-Butylphenyl)arsonic acid typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction. In this process, aniline reacts with arsenic acid to form arsonic acids . The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{H}_2\text{O}_3\text{AsC}_6\text{H}_4\text{NH}_2 + \text{H}_2\text{O} ] For industrial production, the Bart reaction is also employed, which involves the interaction of a diazonium salt with an inorganic arsenic compound . These methods ensure the efficient production of arsonic acids with high yields.
Analyse Chemischer Reaktionen
(4-Butylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: When exposed to air, especially in the presence of moisture, it can form arsenic(V) oxide.
Reduction: It can be reduced to form arsenic(III) compounds under specific conditions.
Substitution: The arsonic acid group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen sulfide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Butylphenyl)arsonic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Butylphenyl)arsonic acid involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity . The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which are critical for cell survival .
Vergleich Mit ähnlichen Verbindungen
(4-Butylphenyl)arsonic acid can be compared with other arsonic acids such as:
Arsanilic acid: An amino derivative of phenylarsonic acid used in veterinary medicine.
Roxarsone: A nitro-hydroxyphenylarsonic acid used as a feed additive.
The uniqueness of this compound lies in its specific butyl substitution, which can influence its reactivity and biological interactions compared to other arsonic acids.
Eigenschaften
CAS-Nummer |
67692-29-9 |
|---|---|
Molekularformel |
C10H15AsO3 |
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
(4-butylphenyl)arsonic acid |
InChI |
InChI=1S/C10H15AsO3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
WRBMTRLHLAIOMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


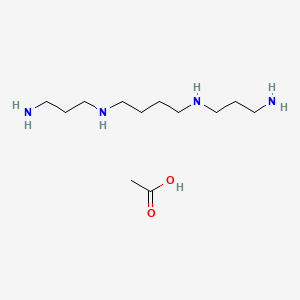
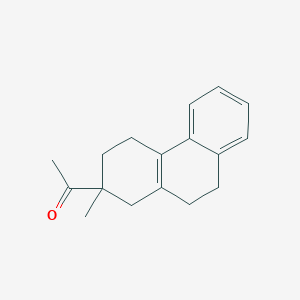
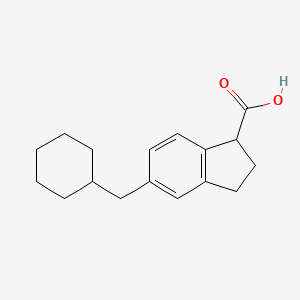
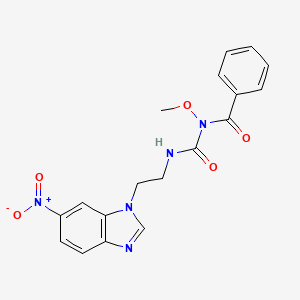
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
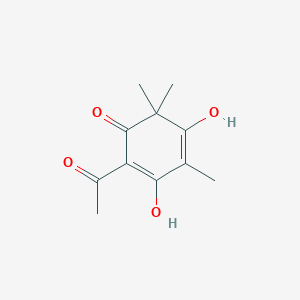

![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
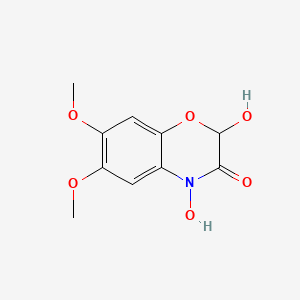
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
